molecular formula C15H14F3N3O2 B8286324 N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide

N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide

Cat. No.: B8286324
M. Wt: 325.29 g/mol
InChI Key: XUOVGTDRUUIACV-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide is a useful research compound. Its molecular formula is C15H14F3N3O2 and its molecular weight is 325.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.29 g/mol

IUPAC Name

2-anilino-N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H14F3N3O2/c1-21(23-2)14(22)11-8-9-12(15(16,17)18)20-13(11)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20)

InChI Key

XUOVGTDRUUIACV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)C(F)(F)F)NC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-phenylamino-6-trifluoromethyl-nicotinic acid (6.2 g, 22.0 mmol), N,O-dimethylhydroxylamine hydrochloride (2.79 g, 28.6 mmol) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (13.3 g, 35.2 mmol) in N,N-dimethylformamide (120 mL) was treated with N,N-diisopropylethylamine (8.88 g, 12 mL, 68.7 mmol). The reaction mixture was stirred at 25° C. for 4 h. At this time, the reaction was diluted with methylene chloride (400 mL), washed with a saturated aqueous ammonium chloride solution (1×300 mL), a saturated aqueous sodium bicarbonate solution (1×300 mL), and a saturated aqueous sodium chloride solution (1×200 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Flash chromatography (250 g silica column, 10-35% ethyl acetate/hexanes) afforded N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide (6.86 g, 96%) as a brown oil which upon trituration with ether became a brown solid.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1 L pear-shaped flask, 2-phenylamino-6-trifluoromethyl-nicotinic acid (6.2 g, 22.0 mmol) was combined with DMF (120 mL) to give a dark brown solution. N,O-dimethylhydroxyl-amine hydrochloride (2.79 g, 28.6 mmol) and HBTU (13.3 g, 35.2 mmol) were added. N,N-diisopropylethylamine (8.88 g, 12 mL, 68.7 mmol) was added. The reaction mixture was stirred at 25° C. for 4 hr. The reaction mixture was diluted with methylene chloride (400 mL), washed with saturated NH4Cl (1×300 mL), saturated NaHCO3 (1×300 mL), and brine (1×200 mL). The organic phase was dried over Na2SO4 and concentrated in vacuo to give 20.5 g of crude product as a brown oil. The crude material was purified by flash chromatography (silica gel, 250 g, 10% to 35% ethyl acetate-hexanes). Fractions containing the desired product were concentrated, treated with ether and concentrated again to give N-methoxy-N-methyl-2-phenylamino-6-trifluoromethyl-nicotinamide (6.86 g, 96%) as a brown oil which solidified on standing overnight at room temperature. 1H NMR (DMSO-d6) δ ppm 8.85 (s, 1H) 7.93 (d, J=7.5 Hz, 1H) 7.64 (d, J=7.8 Hz, 2H) 7.14-7.48 (m, 3H) 6.78-7.14 (m, 1H) 3.55 (s, 3H) 3.31 (s, 3H). MS calcd. for C15H14F3N3O2 [(M+H)+] 326.0, obsd. 326.0.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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